(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-(4,7-dimethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-5-12-23-19-16(27-2)10-11-17(28-3)20(19)29-21(23)22-18(24)13-14-6-8-15(9-7-14)30(4,25)26/h5-11H,1,12-13H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBZGWNOPZAOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=NC(=O)CC3=CC=C(C=C3)S(=O)(=O)C)N2CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d]thiazole ring, followed by the introduction of the allyl and methoxy groups, and finally, the coupling with the phenylacetamide moiety. The reaction conditions often involve the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or a diol.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of a nitro group can yield an amine. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzo[d]thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The benzo[d]thiazole core can interact with enzymes or receptors, modulating their activity. The phenylacetamide moiety can influence the compound’s binding affinity and selectivity. The exact pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Table 1: Substituent and Backbone Comparison
Key Observations :
Key Observations :
- Coupling Strategy : The target compound likely employs carbodiimide-mediated amidation (e.g., EDC/HOBt), analogous to . The benzo[d]thiazole precursor would require pre-functionalization with allyl and methoxy groups.
- Crystallization: Similar to , slow evaporation from methanol/acetone mixtures may yield single crystals suitable for X-ray diffraction, though steric hindrance from the allyl group could complicate packing.
Physicochemical Properties
Table 3: Electronic and Steric Effects
Key Observations :
- Steric Effects : The allyl group in the target compound may increase torsional strain compared to planar substituents (e.g., chloro in ), affecting conformational flexibility.
- Hydrogen Bonding : All compounds exhibit intermolecular N–H⋯N or S=O⋯H interactions, but the methylsulfonyl group in the target compound could form stronger hydrogen bonds than phenylsulfonyl in .
Biological Activity
(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, emphasizing its relevance in therapeutic applications.
Structural Characteristics
The compound features several notable structural components:
- Benzo[d]thiazole Core : This heterocyclic structure is known for its diverse biological activities.
- Allyl Group : Contributes to the compound's reactivity and potential interaction with biological targets.
- Dimethoxy Substituents : These groups can influence the compound's solubility and biological activity.
- Methylsulfonyl Phenyl Group : Known for enhancing pharmacological properties.
The molecular weight of this compound is approximately 366.45 g/mol . Its synthesis typically involves multi-step organic reactions, which include the formation of the benzo[d]thiazole core followed by the introduction of various substituents through alkylation and condensation reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazole derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro evaluations showed that certain derivatives exhibited IC50 values ranging from 0.33 to 7.10 μM , indicating their effectiveness in inhibiting cancer cell proliferation .
Acetylcholinesterase Inhibition
The compound's structural similarity to other thiazole-based derivatives suggests potential activity as an acetylcholinesterase (AChE) inhibitor. AChE inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's disease. In related studies, thiazolidinone derivatives exhibited promising AChE inhibitory activity with IC50 values as low as 2.7 µM , suggesting that this compound may also possess similar properties .
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may bind to active sites of enzymes such as AChE, preventing substrate access and leading to increased acetylcholine levels in synaptic clefts.
- Cell Signaling Disruption : By inhibiting specific kinases, it may interfere with cellular signaling pathways that promote cancer cell survival and proliferation.
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target enzymes, providing insights into its potential therapeutic applications .
Case Studies and Research Findings
-
In Vitro Studies on Cancer Cell Lines :
- Evaluated against cervical (HeLa), ovarian (A2780), and breast (MCF-7) cancer cells.
- Results indicated significant antiproliferative effects with varying degrees of potency depending on the specific derivative tested.
- Neuroprotective Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
